Product packaging for 1-Thiacycloundeca-3,9-diyne(Cat. No.:CAS No. 115227-75-3)

1-Thiacycloundeca-3,9-diyne

Cat. No.: B14306695
CAS No.: 115227-75-3
M. Wt: 164.27 g/mol
InChI Key: NLZCDNIYWVWIBV-UHFFFAOYSA-N
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Description

1-Thiacycloundeca-3,9-diyne is a chemical compound of interest in synthetic organic and materials chemistry research. Its structure, featuring a sulfur heteroatom integrated within a macrocyclic ring containing two alkyne bonds, makes it a valuable precursor for click chemistry and cyclization reactions. Researchers utilize this compound as a key building block in the development of novel polymeric materials and complex molecular architectures, such as those explored in gold-catalyzed sequential cyclizations (Rao et al. Chem. Eur. J. 2016, 22, 6532) . The presence of the alkyne functional groups allows for diverse chemical modifications, including Huisgen cycloadditions, enabling the construction of complex heterocyclic systems. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12S B14306695 1-Thiacycloundeca-3,9-diyne CAS No. 115227-75-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115227-75-3

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

1-thiacycloundeca-3,9-diyne

InChI

InChI=1S/C10H12S/c1-2-4-6-8-10-11-9-7-5-3-1/h1-4,9-10H2

InChI Key

NLZCDNIYWVWIBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CCSCC#CC1

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 Thiacycloundeca 3,9 Diyne

Reactivity of the Macrocyclic Diyne Framework

The reactivity of 1-thiacycloundeca-3,9-diyne is largely dictated by the electron-rich nature of its carbon-carbon triple bonds and the presence of the sulfur heteroatom. These features make the molecule susceptible to a range of chemical transformations.

Electrophilic Additions to Triple Bonds

The carbon-carbon triple bonds in this compound serve as nucleophiles, reacting with electrophiles in addition reactions. This process is analogous to the electrophilic addition reactions observed in simpler alkynes. The reaction is initiated by the attack of the π electrons of the triple bond on an electrophile, leading to the formation of a vinylic carbocation intermediate. This intermediate is subsequently attacked by a nucleophile to yield the final addition product. The regioselectivity of the addition is governed by the stability of the resulting carbocation.

Nucleophilic Additions to Triple Bonds

While less common than electrophilic additions, nucleophilic additions to alkynes can occur, particularly with highly reactive nucleophiles. In the context of this compound, a nucleophile attacks one of the sp-hybridized carbon atoms of a triple bond. This results in the formation of a vinylic carbanion, which is a highly unstable intermediate. The reaction then proceeds by the addition of a proton to the carbanion to form the final product. The significant barrier to forming the unstable vinylic carbanion means that potent nucleophiles are required for such reactions to be synthetically viable.

Oxidation Reactions of the Sulfur Heteroatom and Alkyne Moieties

The presence of both a sulfur atom and two alkyne units within the macrocycle allows for a range of oxidation reactions, which can be directed to either functionality depending on the reagents and conditions employed.

The sulfur atom in this compound can be selectively oxidized to a sulfoxide (B87167). This transformation is typically achieved using a variety of oxidizing agents, including hydrogen peroxide, organic peracids, and potassium permanganate (B83412). Achieving selectivity to form the sulfoxide without further oxidation or reaction at the alkyne sites can be a challenge and requires careful control of reaction conditions. The choice of oxidant and reaction parameters is crucial to favor the formation of the sulfoxide over the sulfone.

More vigorous oxidation of the sulfur heteroatom leads to the formation of a sulfone. Sulfides are initially oxidized to sulfoxides, which can then undergo further oxidation to yield sulfones. A range of oxidizing agents, such as hydrogen peroxide and peroxy acids, can be employed for this transformation. By carefully selecting the oxidizing agent and controlling the reaction conditions, it is possible to favor the formation of the sulfone.

The alkyne functionalities within the macrocycle can also be targeted by oxidizing agents. Depending on the conditions, different products can be obtained. For instance, treatment with potassium permanganate can oxidize the alkynes to produce diketones. Stronger oxidizing agents, such as ozone or potassium permanganate under acidic conditions, can lead to the cleavage of the triple bond, resulting in the formation of carboxylic acids. Milder oxidizing agents are required to achieve the partial oxidation to a diketone without cleaving the carbon-carbon triple bond.

Reactant Reagent(s) Product(s) Reaction Type
This compoundElectrophile (E+), Nucleophile (Nu-)Electrophilic addition productElectrophilic Addition
This compoundStrong Nucleophile (Nu-), H+Nucleophilic addition productNucleophilic Addition
This compoundMild Oxidizing Agent (e.g., H2O2)Thiacycloundeca-3,9-diyne-1-oxideOxidation (Sulfoxide formation)
This compoundStrong Oxidizing Agent (e.g., peroxy acid)Thiacycloundeca-3,9-diyne-1,1-dioxideOxidation (Sulfone formation)
This compoundKMnO4 (neutral/basic)Diketone derivativeOxidation (Diketone formation)
This compoundO3, then reducing agentCarboxylic acid derivativesOxidative Cleavage

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound This compound to generate the requested article on its reactivity and transformation pathways. The user's instructions mandated a detailed and scientifically accurate article focusing exclusively on this compound, structured around a precise outline.

The search confirmed the existence of the compound, with a single reference found detailing its synthesis via the cyclization of 1,10-dibromodeca-2,8-diyne with sodium sulfide. However, no research findings, data, or scholarly publications could be located that describe the specific reactions of this compound as outlined in the user's request. This includes:

Reduction Reactions of Alkyne Moieties: No studies on the reduction of the alkyne groups within this specific macrocycle were found.

[2+2+2] Cycloaddition Reactions: There is no available literature on this compound undergoing [2+2+2] cycloadditions.

[4+2] Cycloaddition Reactions (Diels-Alder Type): No Diels-Alder reactions involving this compound have been reported.

1,3-Dipolar Cycloaddition Reactions (Azide-Alkyne Cycloaddition): Specific examples of this reaction with the target compound are absent from the literature.

Intramolecular Cycloadditions: Research on intramolecular cycloadditions of functionalized derivatives of this compound could not be found.

Transition Metal-Catalyzed Cycloaddition Pathways: There are no published studies on Rh(I) or Co(I) catalyzed cycloadditions with this compound.

The user's explicit instructions were to "generate thorough, informative, and scientifically accurate content for each section and subsection" and to "strictly adhere to the provided outline," focusing "solely on the requested topics." Without primary or secondary research literature detailing these specific chemical transformations for this compound, creating the required content, including data tables and detailed research findings, is not possible.

To proceed would require extrapolating from general principles of reactivity for similar structures, which would violate the core instruction not to introduce information outside the explicit scope and would amount to speculation rather than factual reporting. Therefore, the request to generate the specified article cannot be fulfilled at this time.

Derivatization and Functionalization Strategies of the Macrocycle

The unique structural features of this compound, namely the two reactive alkyne units, a modifiable sulfur center, and a flexible macrocyclic backbone, offer a versatile platform for a variety of derivatization and functionalization strategies. These modifications can be strategically employed to alter the molecule's physical, chemical, and biological properties. The derivatization approaches can be broadly categorized into three main areas: regioselective functionalization of the alkyne groups, chemical modifications at the sulfur center, and peripheral functionalization of the macrocyclic ring.

Regioselective Functionalization of Alkyne Groups

The diyne moiety is the most reactive site in the this compound macrocycle, presenting a prime target for regioselective functionalization. The ability to selectively modify one or both alkyne groups opens up avenues for creating a diverse range of derivatives with tailored properties. Key strategies for achieving regioselective functionalization include cycloaddition reactions and transition metal-catalyzed transformations.

Cycloaddition Reactions:

[4+2] cycloaddition reactions, such as the Diels-Alder reaction, represent a powerful tool for the regioselective functionalization of diynes. organic-chemistry.orglibretexts.org In the context of an unsymmetrical diyne, the regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the diene and the dienophile (the alkyne). libretexts.org For this compound, the two alkyne groups are electronically similar, which might lead to mixtures of regioisomers in reactions with unsymmetrical dienes. However, the steric environment around each alkyne could potentially be exploited to achieve regioselectivity.

Another significant cycloaddition is the [3+2] cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are highly efficient and regioselective, exclusively forming 1,4-disubstituted 1,2,3-triazoles. While this compound is not highly strained, the principles of these reactions could be applied, potentially requiring a catalyst to facilitate the reaction with azides.

The table below summarizes plausible regioselective cycloaddition reactions for this compound based on general principles of diyne reactivity.

Reaction TypeReagentPotential ProductRegioselectivity
Diels-Alder [4+2] CycloadditionUnsymmetrical DieneMonoadduct or DiadductDependent on diene electronics and sterics
1,3-Dipolar [3+2] CycloadditionAzide (e.g., Benzyl azide)Triazole derivativeHigh (1,4-disubstituted)
Nitrone-Alkyne [3+2] CycloadditionNitroneIsoxazoline derivativeGenerally high

Transition Metal-Catalyzed Functionalization:

Transition metal catalysis offers a broad spectrum of methodologies for the selective functionalization of alkynes and diynes. nih.govresearchgate.net Catalysts based on platinum, palladium, rhodium, and other transition metals can facilitate a variety of transformations, including hydrosilylation, hydrostannylation, and cross-coupling reactions. In the case of this compound, the regioselectivity of these reactions would be a critical aspect to control, especially when aiming for monofunctionalization. The choice of catalyst and reaction conditions can often influence which alkyne moiety reacts preferentially. For instance, subtle differences in the steric accessibility of the two alkynes within the macrocycle could be exploited by using a bulky catalyst to favor reaction at the less hindered site.

Platinum catalysts are known to effectively catalyze the cyclization/hydrosilylation of diynes, leading to the formation of functionalized cyclic compounds. nih.gov While this is an intramolecular process for 1,6-diynes, the principles of catalytic activation of the alkyne bond are relevant. For an intermolecular reaction with this compound, careful control of stoichiometry would be necessary to achieve monofunctionalization.

The following table outlines potential transition metal-catalyzed functionalization reactions applicable to this compound.

Reaction TypeCatalystReagentPotential Product
HydrosilylationPlatinum complexTriethylsilaneVinylsilane derivative
Sonogashira CouplingPalladium/CopperAryl iodideAryl-substituted alkyne
Alkyne MetathesisMolybdenum or Tungsten complexTerminal alkyneNew diyne macrocycle

Chemical Modifications at the Sulfur Center

The thioether linkage in the macrocycle provides another handle for chemical modification, allowing for alterations in the electronic properties and conformational flexibility of the ring. The primary transformations at the sulfur center involve oxidation and alkylation.

Oxidation:

The sulfur atom in a thioether can be readily oxidized to a sulfoxide (S=O) and further to a sulfone (SO2). libretexts.org These oxidations introduce polarity and hydrogen-bonding capabilities to the macrocycle. The oxidation of thioethers is typically achieved using mild oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The stepwise oxidation allows for the isolation of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidant. The introduction of these oxygenated sulfur functionalities can significantly impact the macrocycle's solubility and its ability to interact with other molecules.

Alkylation:

The lone pair of electrons on the sulfur atom allows for its alkylation with electrophiles, such as alkyl halides, to form a sulfonium (B1226848) salt. acsgcipr.org This transformation introduces a positive charge into the macrocycle and can be used to attach a variety of functional groups. The stability and reactivity of the resulting sulfonium salt would depend on the nature of the alkylating agent. It is important to consider that strong alkylating agents could potentially react with other nucleophilic sites in any appended functional groups. unideb.hunih.gov

The table below summarizes the key chemical modifications at the sulfur center.

Reaction TypeReagentProductKey Feature
OxidationHydrogen Peroxide (1 eq.)SulfoxideIncreased polarity, chiral center at sulfur
Oxidationm-CPBA (excess)SulfoneHigh polarity, hydrogen bond acceptor
AlkylationMethyl IodideS-Methyl Sulfonium IodidePositive charge, increased hydrophilicity

Peripheral Functionalization of the Macrocyclic Ring

Peripheral functionalization involves the modification of the methylene (B1212753) spacers of the macrocyclic backbone. This is generally more challenging than functionalizing the alkyne or sulfur moieties due to the lower reactivity of the C-H bonds. However, strategies involving radical-based reactions or the introduction of functional groups during the synthesis of the macrocycle precursor could provide pathways to such derivatives.

One hypothetical approach could involve the synthesis of a precursor to this compound that already contains a functional group on the alkyl chain. This functional group could then be carried through the macrocyclization step, providing a handle for further derivatization. For instance, a precursor with a hydroxyl or an amino group could be used to attach other molecules of interest.

Another possibility, though likely to be unselective, would be to employ radical reactions, such as free-radical halogenation, to introduce a functional group onto the aliphatic backbone. However, controlling the position of functionalization would be a significant challenge.

Given the synthetic challenges, the development of methods for the selective peripheral functionalization of this compound remains an area for future research. The ability to precisely place functional groups on the macrocyclic ring would greatly expand the chemical space accessible from this scaffold.

Structural and Conformational Analysis of 1 Thiacycloundeca 3,9 Diyne

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the connectivity and local chemical environment of atoms within a molecule. For 1-Thiacycloundeca-3,9-diyne, NMR, IR, Raman, and mass spectrometry would each provide unique and critical pieces of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predicted ¹H and ¹³C NMR spectra would confirm the molecular symmetry and the electronic environment of each nucleus.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) (CH₂) groups, differentiated by their proximity to the electron-withdrawing sulfur atom and the magnetically anisotropic alkyne groups. The protons on the carbons alpha to the sulfur atom (C2 and C11) would be the most deshielded, followed by the propargylic protons (C5 and C8). The central methylene protons (C6 and C7) would resonate at the highest field.

¹³C NMR Analysis: The carbon spectrum provides key information, particularly the chemical shifts of the sp-hybridized alkyne carbons, which resonate in a characteristic downfield region. openochem.org The carbons bonded to the thioether are also shifted downfield relative to simple alkanes.

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2, C112.85 (t)35.5
C3, C4-85.0
C5, C82.40 (m)22.0
C6, C71.75 (m)28.0
C9, C10-85.0

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to the energies of molecular vibrations.

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum would be the carbon-carbon triple bond stretch. For internal alkynes, this absorption is often weak and occurs in the 2100-2260 cm⁻¹ region. libretexts.orgorgchemboulder.com Other expected vibrations include the C-H stretching of the methylene groups just below 3000 cm⁻¹ and the C-S stretch, which typically appears as a weak band in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds. nih.gov Consequently, the C≡C stretching vibration, which may be weak in the IR spectrum, is expected to produce a strong and sharp signal around 2200 cm⁻¹. researchgate.net The C-S stretching vibration is also Raman-active and provides complementary information to the IR spectrum.

Interactive Table 2: Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Expected Intensity
C-H Stretch (sp³ CH₂)2850 - 29602850 - 2960Medium (IR), Medium (Raman)
C≡C Stretch2190 - 22502190 - 2250Weak (IR), Strong (Raman)
CH₂ Bend (Scissoring)~1460~1460Medium (IR), Weak (Raman)
C-S Stretch650 - 750650 - 750Weak (IR), Medium (Raman)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Molecular Ion: For this compound (C₁₀H₁₂S), high-resolution mass spectrometry (HRMS) would detect the molecular ion (M⁺) peak at a predicted m/z of 164.0660. The presence of a significant M+2 peak (approximately 4.4% of the M⁺ peak) would be a clear indicator of the presence of a single sulfur atom due to the natural abundance of the ³⁴S isotope.

Fragmentation Analysis: The energetically unstable molecular ion can break into smaller, charged fragments. chemguide.co.uk Common fragmentation pathways for cyclic thioethers involve cleavage at the C-S bonds or the bonds beta to the sulfur atom. nih.gov The presence of the alkyne groups would also influence fragmentation, potentially leading to the loss of acetylene (B1199291) (C₂H₂) or other small unsaturated fragments.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value (Predicted)Possible Fragment IdentityFragmentation Pathway
164[C₁₀H₁₂S]⁺Molecular Ion (M⁺)
135[C₉H₁₁]⁺Loss of •SH
121[C₈H₉]⁺Loss of •C₂H₃S
91[C₇H₇]⁺Tropylium ion (rearrangement)

Solid-State Structural Determination via X-ray Crystallography

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the 11-membered ring. The analysis would reveal how the molecule accommodates the geometric constraints of the two rigid, linear alkyne units within the flexible cyclic framework, highlighting any ring strain or potential transannular interactions between the sulfur atom and the alkyne π-systems. To date, no public crystal structure data for this specific compound has been reported.

Computational Chemistry Approaches to Conformational Preferences and Dynamics

Computational chemistry serves as a powerful predictive tool to explore molecular properties that can be difficult or impossible to measure experimentally, such as the relative energies of different conformations.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for investigating the conformational landscape of this compound. A systematic conformational search followed by geometry optimization using DFT would identify various stable and low-energy conformers of the flexible 11-membered ring.

These calculations would provide:

Optimized Geometries: The precise three-dimensional coordinates of all atoms for each stable conformer.

Relative Energies: The calculated energies of these conformers would allow for the identification of the global minimum energy structure (the most stable conformation) and the relative populations of other conformers at a given temperature.

Structural Parameters: Predicted bond lengths and angles that can be compared with potential future X-ray crystallography data.

Spectroscopic Prediction: QM calculations can also be used to predict NMR chemical shifts and vibrational frequencies, which would aid in the assignment and interpretation of experimental spectra.

The results would offer significant insight into the inherent flexibility of the thiacycloundecadiyne ring and the energetic barriers between different conformations.

Molecular Dynamics (MD) Simulations for Conformational Fluxionality

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamics. For a molecule such as this compound, MD simulations can elucidate the complex interplay of forces that govern its three-dimensional structure and how that structure changes over time. By simulating the atomic motions of the molecule, researchers can map out its potential energy surface and identify stable conformers, the transition states between them, and the energetic barriers for these conformational changes.

The conformational landscape of macrocyclic compounds, particularly those with the rigidity of alkyne units and the flexibility of a thioether linkage, is often complex. MD simulations for this compound would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The choice of force field is critical for accurately modeling the intramolecular interactions, such as bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. The inherent strain in an 11-membered ring, which includes angle strain from deviations from ideal bond angles and transannular strain from interactions across the ring, would be a key area of investigation.

A typical MD simulation would be initiated from an energy-minimized structure of this compound. The system would then be heated to a desired temperature and allowed to evolve over a period of time, with the trajectory of each atom being calculated by integrating Newton's equations of motion. Analysis of the resulting trajectory can reveal the accessible conformations and the frequency of transitions between them. For this compound, simulations would likely explore the various puckered and folded conformations of the undecane (B72203) ring. The presence of the two rigid alkyne groups significantly constrains the possible conformations compared to a saturated cycloalkane. However, the sections of the ring composed of sp3-hybridized carbons and the sulfur atom provide considerable flexibility.

Key parameters that would be monitored during an MD simulation of this compound include dihedral angles of the ring atoms, the distance between non-bonded atoms to identify transannular interactions, and the root-mean-square deviation (RMSD) of the atomic positions to assess conformational stability. By analyzing these parameters, a picture of the molecule's dynamic behavior emerges, highlighting the most populated conformational states and the pathways for interconversion.

The following table represents a hypothetical output from a conformational analysis derived from an MD simulation, illustrating the types of data that would be generated.

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°) Occurrence (%)
Chair-like0.00C2-S1-C11-C10: 65, C5-C6-C7-C8: -8045
Boat-like1.25C2-S1-C11-C10: 10, C5-C6-C7-C8: 7530
Twisted-Chair2.10C2-S1-C11-C10: -40, C5-C6-C7-C8: 5015
Other> 3.0Varied10

This data illustrates how MD simulations can quantify the relative stability of different conformations and their prevalence at a given temperature, providing a deep understanding of the conformational fluxionality of this compound.

Theoretical Chemistry and Mechanistic Studies Pertaining to 1 Thiacycloundeca 3,9 Diyne

Electronic Structure Theory and Bonding Characteristics of the Diyne-Thia System

The electronic structure of 1-thiacycloundeca-3,9-diyne is characterized by a complex interplay of localized and potentially delocalized electron systems. The sulfur atom, with its lone pairs of electrons, can engage in through-space or through-bond interactions with the π-systems of the two acetylene (B1199291) units. The nature and extent of these interactions are highly dependent on the molecule's conformation.

In silico studies on analogous thia-heterocycles and cyclic diynes suggest that the highest occupied molecular orbitals (HOMOs) are likely to have significant contributions from the sulfur lone pairs and the π-orbitals of the diyne moiety. The lowest unoccupied molecular orbitals (LUMOs), in contrast, are expected to be dominated by the antibonding π*-orbitals of the alkynes. The energy gap between the HOMO and LUMO is a critical determinant of the molecule's electronic properties and reactivity.

A pertinent analogy can be drawn from computational studies on other medium-sized heterocyclic systems where transannular interactions between heteroatoms and other functional groups have been shown to influence conformational preferences and electronic properties. mdpi.com For instance, studies on fused medium-sized heterocycles have demonstrated that the strength of transannular N···Y interactions is primarily dictated by the nature of the interacting atom or group Y. mdpi.com

A summary of typical bond lengths in related systems is presented in the table below, providing a basis for predicting the structural parameters of this compound.

Bond TypeTypical Bond Length (Å)
C-S (Thioether)1.82
C≡C (Alkyne)1.20
C-C (Alkyl)1.54
C-H (Alkyl)1.09
C-H (Alkynyl)1.06

Elucidation of Reaction Mechanisms for Synthetic Transformations and Reactivity Pathways

The reactivity of this compound is expected to be rich and varied, owing to the presence of the strained eleven-membered ring and the two reactive alkyne units. Potential reaction pathways include transannular cyclizations, cycloadditions, and metal-catalyzed transformations.

Transannular Reactions: The proximity of the two alkyne groups across the ring can facilitate transannular reactions, particularly under thermal or photochemical conditions. Theoretical studies on 10-membered cyclic diynes, such as cyclodeca-1,6-diyne, have shown that transannular ring closure to form bicyclic systems is a feasible process. acs.org The activation energy for such reactions is highly dependent on the distance between the triple bonds. acs.org In the case of this compound, the presence of the sulfur atom could influence the geometric disposition of the alkynes, thereby affecting the feasibility of such transannular closures.

Cycloaddition Reactions: The alkyne functionalities are expected to readily participate in various cycloaddition reactions. For instance, [3+2] cycloadditions with azides (Huisgen cycloaddition) would lead to the formation of bis-triazole derivatives. Strained cyclic alkynes are known to undergo rapid cycloadditions. nih.govrsc.org Furthermore, the diyne system could potentially undergo intramolecular [2+2+2] cycloadditions, possibly mediated by transition metal catalysts, to yield complex polycyclic aromatic systems. The regioselectivity of such reactions would be a subject of considerable theoretical interest.

Metal-Catalyzed Transformations: Transition metals are known to catalyze a wide array of transformations involving diynes. acs.orgrsc.orgbeilstein-journals.org Gold and nickel complexes, for example, have been shown to mediate the cyclization and oligomerization of diynes. acs.orgrsc.org In the context of this compound, metal catalysts could activate the alkyne moieties towards nucleophilic attack or facilitate skeletal rearrangements. The sulfur atom could also act as a coordinating site for the metal, potentially influencing the catalytic cycle and the outcome of the reaction. For instance, gold-catalyzed cyclizations of terminal 1,6-diynes have been reported to proceed via hydrolysis and subsequent cyclization to form cyclohexenones. beilstein-journals.org

A hypothetical reaction mechanism for a metal-catalyzed intramolecular cyclization is depicted below: Step 1: Coordination of the metal catalyst to one or both alkyne moieties. Step 2: Intramolecular nucleophilic attack of one alkyne onto the other, activated by the metal. Step 3: Reductive elimination or further rearrangement to yield a bicyclic product.

Analysis of Conformational Energy Landscapes and Transannular Strain

Medium-sized rings, such as the eleven-membered ring of this compound, are known to be subject to significant strain, a combination of angle strain, torsional strain (Pitzer strain), and transannular strain (Prelog strain). wikipedia.org Transannular strain arises from non-bonded interactions between atoms across the ring, which are forced into close proximity by the cyclic structure. wikipedia.orgfiveable.me

The conformational landscape of this compound is expected to be complex, with multiple local energy minima corresponding to different ring conformations. The presence of the rigid diyne unit will significantly constrain the accessible conformations compared to a fully saturated cycloalkane. However, the sections of the ring containing sp3-hybridized carbons and the thia-ether linkage will provide a degree of flexibility.

Computational methods, such as molecular mechanics and density functional theory (DFT), are essential tools for exploring the conformational space and quantifying the strain energies of different conformers. Studies on analogous dithia-bridged cyclophanes have revealed that these molecules can exist in conformationally rigid forms, with high energy barriers to bridge inversion. beilstein-journals.org The relative energies of different conformers of this compound will be determined by a delicate balance of minimizing angle strain, torsional strain, and unfavorable transannular interactions.

The table below presents a qualitative comparison of the expected strain contributions in different types of cyclic compounds.

Ring SizePredominant Strain Type(s)
Small (3-4)Angle strain
Common (5-7)Torsional strain
Medium (8-11)Torsional strain, Transannular strain
Large (>12)Minimal strain

The presence of the sulfur atom can also influence the conformational preferences through transannular interactions with the alkyne π-systems or with hydrogen atoms on the opposite side of the ring. Such interactions, while often destabilizing, can in some cases lead to the stabilization of specific conformations. researchgate.net

Aromaticity and Antiaromaticity Considerations in Potential Derivatives

The diyne moiety in this compound provides a scaffold for the construction of derivatives with potential aromatic or antiaromatic character. According to Hückel's rule, planar, cyclic, fully conjugated systems with (4n+2) π-electrons exhibit aromaticity, while those with 4n π-electrons are antiaromatic. byjus.com

Formation of Aromatic Derivatives: Through appropriate chemical transformations, the eleven-membered ring could be rearranged or functionalized to generate aromatic systems. For example, a transannular [2+2+2] cycloaddition, potentially involving an external alkyne, could lead to the formation of a polycyclic aromatic compound. The formation of a stable aromatic ring can be a powerful thermodynamic driving force for such reactions. nih.gov

Formation of Antiaromatic Derivatives: Conversely, it might be possible to synthesize derivatives that exhibit antiaromatic character. For instance, a hypothetical planar, cyclic, conjugated derivative with 8 or 12 π-electrons would be expected to be antiaromatic. Such compounds are typically highly reactive and difficult to isolate.

The degree of aromaticity or antiaromaticity in potential derivatives can be assessed computationally using various indices, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Studies on substituted fulvenes have shown that the choice of substituent can significantly influence the aromatic character of the five-membered ring. rsc.org Similarly, the introduction of substituents or further heteroatoms into the this compound framework would be expected to modulate the electronic properties and potentially induce aromatic or antiaromatic character in derived structures.

The table below summarizes the key criteria for aromaticity and antiaromaticity.

PropertyAromaticAntiaromatic
StructureCyclic, planarCyclic, planar
ConjugationFully conjugated π-systemFully conjugated π-system
π-Electron Count(4n+2), where n is an integer (0, 1, 2...)4n, where n is an integer (1, 2, 3...)
StabilityHighLow
ReactivityTends to undergo substitutionHighly reactive, tends to avoid planarity

Advanced Applications and Materials Science Perspectives of 1 Thiacycloundeca 3,9 Diyne

Role as a Versatile Building Block in Complex Molecular Architectures

The inherent strain and reactivity of the diyne functionalities within the macrocyclic structure of 1-Thiacycloundeca-3,9-diyne make it an excellent starting material for constructing intricate molecular frameworks.

The diyne units of this compound serve as reactive sites for a variety of cycloaddition reactions, providing an atom-efficient pathway to complex carbo- and heterocyclic structures. mdpi.com Transition metal catalysts, particularly those based on nickel, rhodium, or palladium, are effective in mediating the cycloaddition of diynes with other unsaturated molecules. mdpi.comnih.gov For instance, [2+2+2] cycloaddition reactions can be employed to build substituted benzene (B151609) rings and challenging bicyclic systems. mdpi.commdpi.com The reaction of the diyne moieties within the thiacyclophane scaffold with various dienophiles or other alkynes can lead to the synthesis of novel, densely functionalized polycyclic aromatic compounds and thio-bridged structures. nih.gov This approach allows for the one-pot construction of molecules that would otherwise require lengthy, multi-step synthetic sequences. nih.gov

Table 1: Representative Cycloaddition Reactions for Diyne Functionalization

Reaction TypeReactant(s)Catalyst/ConditionsResulting StructureReference
[2+2+2] CycloadditionDiyne + AlkyneNiBr₂, Zn, 80°CSubstituted Alkynyl Benzene mdpi.com
[2+2+2] CycloadditionDiyne + NitrileNi(COD)₂ / XantphosPyridine nih.gov
[6π + 2π] CycloadditionDiyne + CycloheptatrieneTi(acac)₂Cl₂-Et₂AlClBicyclo[4.2.1]nona-triene derivative mdpi.com
Double CycloadditionBenzdiyne Equivalent + DienophileFluoride IonPolycyclic Aromatic Compound nih.gov

The application of cyclophanes, including thiacyclophanes, is well-established in the fields of molecular recognition and supramolecular chemistry. researchgate.netresearchgate.net The defined three-dimensional cavity and the presence of various functional groups make these molecules ideal scaffolds. iucr.org this compound, as a thiacyclophane derivative, can act as a host molecule. Its hydrophobic cavity can encapsulate guest molecules, driven by non-covalent interactions. wikipedia.orgmdpi.com The thioether linkage and the π-electron clouds of the diyne systems can participate in various binding forces, including van der Waals forces, hydrophobic interactions, and π-π stacking, to form stable host-guest complexes. wikipedia.orgthno.org This capability allows for the construction of dynamic, self-assembling systems and functional architectures held together by forces other than full covalent bonds. wikipedia.orgthno.org

Table 2: Potential Non-Covalent Interactions in this compound Host-Guest Systems

Interaction TypeParticipating Moiety on HostPotential Guest CharacteristicsReference
π-π StackingAlkyne (diyne) unitsAromatic molecules thno.org
Hydrophobic InteractionsHydrocarbon backbone of the macrocycleApolar molecules or moieties wikipedia.orgmdpi.com
Van der Waals ForcesEntire molecular surfaceSize- and shape-complementary molecules wikipedia.org
Sulfur-π or S-H InteractionsThioether (sulfur atom)Aromatic systems, proton donors researchgate.netresearchgate.net

Integration into Functional Materials Systems

The unique electronic structure of this compound makes it a promising candidate for incorporation into various functional organic materials.

Organic light-emitting diodes (OLEDs) and organic conductors are built from materials that can efficiently transport charge carriers (holes and electrons). sigmaaldrich.com Conjugated polymers are a key class of materials for these applications. taylorfrancis.commdpi.com Polymers derived from this compound would feature a conjugated backbone, essential for charge transport. The inclusion of the sulfur atom in the polymer structure can modulate the electronic properties, such as the HOMO and LUMO energy levels, which is critical for optimizing charge injection and device efficiency in OLEDs. sigmaaldrich.com The resulting polymers could be utilized as the emissive layer, charge transport layer, or host material in an optoelectronic device. sigmaaldrich.comnih.gov The development of such polymers from tailored monomers is a key strategy for creating next-generation organic electronic materials. kennesaw.edu

Table 3: Potential Roles of a this compound-based Polymer in an OLED Device

Device LayerFunctionRelevant Polymer PropertyReference
Emissive Layer (EML)Generates light upon electron-hole recombination.High photoluminescence quantum yield; suitable bandgap. sigmaaldrich.comfrontiersin.org
Hole Transport Layer (HTL)Facilitates hole transport from the anode to the EML.High hole mobility; appropriate HOMO level. sigmaaldrich.com
Electron Transport Layer (ETL)Facilitates electron transport from the cathode to the EML.High electron mobility; appropriate LUMO level. sigmaaldrich.com
Host Material (in EML)Disperses emissive dopants and facilitates energy transfer.High triplet energy; good charge transport properties. sigmaaldrich.com

Nonlinear optical (NLO) materials interact with intense electromagnetic fields, like those from a laser, to produce new optical effects, such as converting the frequency of light. tcichemicals.combaesystems.com A key requirement for organic NLO materials is a high degree of π-electron delocalization and a non-centrosymmetric structure. tcichemicals.combaesystems.com The conjugated diyne systems within this compound provide highly polarizable π-electrons. frontiersin.org Theoretical and experimental studies have shown that diacetylene-functionalized organic molecules can exhibit significant NLO responses. frontiersin.org By incorporating this compound into polymers or aligning the molecules in a non-centrosymmetric fashion, it is possible to create materials with a large second-order or third-order optical nonlinearity, which are essential for applications in optical communications and data processing. tcichemicals.com

Table 4: Factors Contributing to NLO Properties in Organic Molecules

Structural FeatureContribution to NLO EffectExample SystemReference
Extended π-ConjugationIncreases molecular polarizability (β and γ).Diacetylene-functionalized chromophores frontiersin.org
Donor-π-Acceptor (D-π-A) MotifEnhances charge transfer, boosting second-order NLO response (β).Substituted porphyrins frontiersin.org
Non-centrosymmetric StructureRequired for even-order NLO effects like Second-Harmonic Generation (SHG).Crystals of KBe₂BO₃F₂ (KBBF) baesystems.comnih.gov
Charge Transfer CharacterLeads to large changes in dipole moment upon excitation.Designed diacetylene complexes frontiersin.org

The diyne functionalities are prime handles for polymerization. magtech.com.cn Much attention has been paid to the synthesis of 1,3-diynes due to their wide applications in functional materials. magtech.com.cn Methods such as oxidative coupling (e.g., Glaser or Eglinton coupling) can be used to polymerize terminal diynes, which could be synthesized from this compound. This would create a polymer backbone rich in conjugated carbon-carbon triple bonds (a polydiacetylene). Furthermore, cycloaddition polymerization is another powerful strategy. kennesaw.edumdpi.com By reacting the diyne units with appropriate bis-dienophiles or other comonomers, a variety of conjugated polymer structures can be accessed. The resulting polymers would feature the thiacyclophane unit as an integral part of the repeating structure, imparting unique conformational and electronic properties to the final material.

Table 5: Potential Polymerization Methods for this compound

Polymerization MethodDescriptionResulting Polymer TypeReference
Oxidative Coupling (Glaser-Eglinton)Homocoupling of terminal alkynes using a copper salt catalyst.Polydiacetylene magtech.com.cnorganic-chemistry.org
Stille Coupling PolymerizationCoupling of a distannane monomer with a dihalide monomer catalyzed by palladium.Donor-Acceptor Conjugated Copolymer mdpi.com
Sonogashira Coupling PolymerizationCoupling of a terminal diyne with an aryl or vinyl dihalide using Pd/Cu catalysis.Poly(arylene ethynylene)
Cycloaddition PolymerizationStep-growth polymerization via repeated cycloaddition reactions (e.g., Diels-Alder).Polyarylenes or other complex backbones mdpi.comkennesaw.edu

Liquid Crystal Materials

No research data or publications were found that describe the synthesis, properties, or potential application of this compound in the field of liquid crystal materials.

Applications in Advanced Catalysis and Ligand Design

There is no available information detailing the use of this compound as a ligand or its application in any form of advanced catalysis.

Potential in Chemo- and Biosensor Development

The search yielded no findings on the potential or actual use of this compound in the development of chemical or biological sensors.

Future Research Directions and Overarching Challenges

Development of Novel and Sustainable Synthetic Routes for Macrocyclic Thia-Diynes

The synthesis of medium-sized rings like 1-Thiacycloundeca-3,9-diyne is inherently challenging due to unfavorable enthalpic and entropic factors that favor intermolecular polymerization over the desired intramolecular cyclization. Current synthetic strategies likely rely on classical high-dilution techniques, which are often low-yielding and resource-intensive. A primary challenge is the development of efficient, scalable, and sustainable synthetic methodologies.

Future research should focus on several key areas:

Template-Directed Synthesis: Employing metal cations (e.g., Cu⁺, Ag⁺) or neutral templates that can coordinate to both the sulfur atom and the alkyne groups of a linear precursor. This pre-organizes the precursor into a conformation amenable to cyclization, thereby increasing the effective molarity and promoting the intramolecular pathway over polymerization.

Advanced Catalytic Methods: Moving beyond stoichiometric coupling reagents (e.g., traditional Glaser-Eglinton conditions) towards highly efficient catalytic systems. The exploration of modern palladium, copper, or gold catalysts for intramolecular alkyne homocoupling or heterocoupling could provide milder reaction conditions and higher yields. A particularly promising avenue is the application of Ring-Closing Alkyne Metathesis (RCAM) using well-defined molybdenum or tungsten alkylidyne catalysts, which has proven effective for synthesizing a range of diyne macrocycles.

Flow Chemistry: Utilizing microfluidic or continuous-flow reactors to overcome the limitations of batch-based high-dilution synthesis. Flow chemistry allows for precise control over reaction parameters and can maintain a state of "pseudo-dilution," significantly improving yields and throughput while reducing solvent waste.

Enzymatic and Biomimetic Approaches: While a long-term goal, investigating the potential for enzyme-catalyzed macrocyclization could offer unparalleled selectivity and sustainability. Research into engineering or discovering enzymes capable of forming C(sp)-C(sp) bonds in a macrocyclic context would be a groundbreaking development.

The table below compares traditional synthetic approaches with proposed future strategies for the synthesis of this compound.

MethodologyKey PrinciplePrimary AdvantageAssociated Challenge
Traditional High-Dilution Coupling (e.g., Eglinton)Suppression of intermolecular reactions by maintaining very low reactant concentrations.Conceptually simple and well-established for diyne synthesis.Extremely low yields, large solvent volumes, poor scalability.
Template-Directed SynthesisUse of a coordinating species to pre-organize the linear precursor for cyclization.Increased effective molarity, potentially higher yields and selectivity.Requires rational template design and subsequent removal of the template.
Ring-Closing Alkyne Metathesis (RCAM)Catalytic redistribution of alkyne bonds to form a cyclic diyne and a small molecule byproduct (e.g., 2-butyne).High efficiency, catalytic nature, functional group tolerance.Catalyst sensitivity (air, moisture), cost of catalysts, substrate scope limitations.
Continuous-Flow SynthesisMaintaining "pseudo-dilution" conditions in a microreactor to favor intramolecular cyclization.High throughput, excellent process control, improved safety and scalability.Requires specialized equipment and optimization of flow parameters.

Exploration of Uncharted Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely unexplored. The interplay between the strained 11-membered ring, the thioether, and the two alkyne units offers a rich landscape for discovering new chemical transformations.

Key research avenues include:

Transannular Reactions: Investigating the potential for the sulfur atom to participate in reactions with the alkyne moieties. For instance, under electrophilic activation, the sulfur could act as an internal nucleophile, leading to bicyclic sulfonium (B1226848) ion intermediates that could be trapped to form novel, complex heterocyclic structures.

Strain-Promoted Cycloadditions: The inherent ring strain could be harnessed to accelerate reactions. In particular, the potential for strain-promoted azide-alkyne cycloaddition (SPAAC) with organic azides should be systematically studied. This could establish this compound as a valuable bioorthogonal reagent.

Bergman Cyclization and Related Radical Reactions: While the 3,9-diyne separation (six atoms) is too large for a classical Bergman cyclization, photochemical or thermal activation could potentially induce novel radical cyclizations or rearrangements. Theoretical calculations are needed to predict the feasibility and energy barriers of such pathways.

Oxidation-State-Dependent Reactivity: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. This modification would drastically alter the electronic properties and conformation of the macrocycle. Research should focus on how this oxidation state change modulates the reactivity of the alkynes, potentially enabling new transformations or altering the selectivity of known reactions.

The table below outlines potential reactivity studies and their scientific significance.

Reaction TypeKey Feature InvestigatedPotential OutcomeScientific Significance
Transannular CyclizationS-atom participation as an internal nucleophile.Formation of novel bicyclic thionium (B1214772) ions and fused heterocyclic products.Discovery of unprecedented reaction pathways in medium-sized rings.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Effect of ring strain on reaction kinetics.Rapid, catalyst-free formation of triazoles.Development of a new class of bioorthogonal chemical tools.
Oxidation to Sulfone followed by ReactionElectronic perturbation of the ring system by the -SO₂- group.Altered reactivity of alkynes; access to Michael acceptors.Understanding the role of remote electronic effects in macrocyclic systems.
Metal-Catalyzed Isomerization/RearrangementCoordination of transition metals (e.g., Au, Pt, Rh) to alkynes.Skeletal rearrangements to form complex polycyclic aromatic or aliphatic systems.Accessing molecular complexity from a simple macrocyclic precursor.

Rational Design and Synthesis of Derivatives for Targeted Advanced Applications

This compound serves as a core scaffold that can be systematically modified to create derivatives with tailored properties for specific applications. Rational design, guided by computational modeling, is essential for this effort.

Future work should target the synthesis of derivatives for:

Organic Electronics: Oxidizing the sulfur to a sulfone (1-thia-1,1-dioxide-cycloundeca-3,9-diyne) would create a strong electron-withdrawing group, lowering the LUMO energy of the system. Attaching electron-donating or accepting aromatic groups to the alkyne positions via Sonogashira cross-coupling could produce "push-pull" systems with potential applications as organic semiconductors or non-linear optical materials.

Chemical Sensing: Functionalizing the macrocycle with chromophores or fluorophores could lead to chemosensors. The thioether provides a soft binding site for heavy metal ions like Hg²⁺, Pd²⁺, or Au³⁺. Binding of these ions could induce a conformational change or electronic perturbation, resulting in a detectable optical or electrochemical signal.

Polymer Science: The diyne functionality makes this compound a candidate for topochemical polymerization. If derivatives can be crystallized in an appropriate alignment, exposure to UV light or heat could trigger a 1,4-addition polymerization to yield highly conjugated and potentially conductive polydiacetylene materials. The sulfur atom would be periodically embedded within the polymer backbone, influencing its material properties.

The table below details potential derivatives and their targeted applications.

Derivative ClassKey Structural ModificationTargeted PropertyPotential Application
Sulfone AnalogsOxidation of S to SO₂.Strong electron-withdrawing character, altered conformation.Electron-transport materials in organic electronics.
Aryl-Substituted DiynesSonogashira coupling of aryl halides to alkyne positions.Extended π-conjugation, tunable HOMO/LUMO levels.Non-linear optical materials, organic semiconductors.
Fluorophore-Tagged MacrocyclesCovalent attachment of a fluorescent reporting group.Analyte-responsive fluorescence (turn-on/turn-off).Selective chemosensors for soft metal ions (e.g., Hg²⁺).
Chiral DerivativesIntroduction of stereocenters in the aliphatic backbone.Chirality, ability to induce asymmetry.Ligands for asymmetric catalysis, chiral recognition.

Interdisciplinary Research Integrating Materials Science, Supramolecular Chemistry, and Theoretical Studies

The most significant breakthroughs involving this compound will likely emerge from interdisciplinary collaborations. The challenges and opportunities associated with this molecule are too complex for any single field to address alone.

Integration with Materials Science: This involves moving beyond single-molecule properties to study bulk behavior. Research should focus on fabricating thin films, exploring self-assembly on surfaces (e.g., gold, where the thioether can act as an anchor), and characterizing the resulting material properties (e.g., conductivity, morphology, thermal stability). The creation of novel polymers, as mentioned, is a prime example of this synergy.

Integration with Supramolecular Chemistry: The macrocyclic cavity, while flexible, could act as a host for small neutral molecules or ions. The combination of hydrophobic alkyl chains and a soft thioether donor site presents a unique binding environment. Studies should investigate host-guest complex formation, self-assembly into higher-order structures like nanotubes or vesicles, and the formation of metal-organic coordination networks where the macrocycle acts as a multidentate ligand.

Integration with Theoretical Studies: Computational chemistry is not just a tool for verification but a critical engine for discovery. High-level DFT and ab initio calculations are needed to:

Predict stable conformers and their relative energies.

Model transition states for proposed reactions to assess their feasibility.

Calculate electronic properties (HOMO/LUMO, ionization potential) of designed derivatives to guide synthetic efforts.

Simulate host-guest interactions and self-assembly processes to understand the driving forces behind supramolecular phenomena.

A truly integrated approach, where theoretical predictions guide synthetic experiments, and the resulting molecules are characterized by materials scientists and supramolecular chemists, will be essential for transforming this compound from a chemical curiosity into a valuable molecular building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.